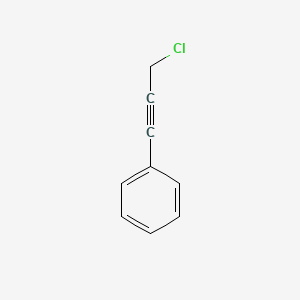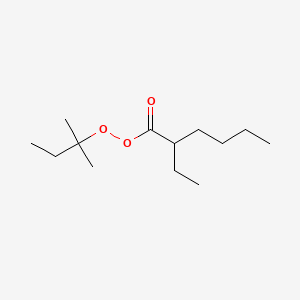
tert-Amyl peroxy-2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water.
Aplicaciones Científicas De Investigación
Decomposition Kinetics
The thermal decomposition of tert-Amyl peroxy-2-ethylhexanoate (TAPO) has been extensively studied. Research indicates that TAPO and similar aliphatic tert-amyl (TA) peroxyesters exhibit first-order decomposition kinetics. These kinetics are influenced by factors such as pressure, temperature, and the nature of the R moiety's carbon atom that is in α-position to the carbonyl group. The activation energies and volumes observed suggest differing decomposition mechanisms based on the nature of the R group's carbon atom (Buback, Nelke, & Vögele, 2003).
Polymerization Processes
TAPO is used as a difunctional radical initiator in Reverse Iodine Transfer Polymerization (RITP) for styrene, methyl methacrylate, and butyl acrylate. Its decomposition leads to the generation of free radicals, instrumental in initiating polymerization. The efficiency of this process can be quantified through parameters such as the apparent efficiency coefficients α and β (Enríquez-Medrano et al., 2016).
Hazard Evaluation in Presence of Metal Ions
The thermal hazard of TAPO mixed with metal ions such as Cu2+, Ni2+, and Fe2+ has been assessed. This research is crucial for safety in industrial processes, as the mixing with contaminants like metal ions can lead to runaway reactions and accelerated decomposition (Tsai et al., 2013).
Impact of Water and NaOH Solution
The thermal hazard of tert-amyl peroxy-2-ethylhexanoate mixed with impurities like water and sodium hydroxide solution has been evaluated. This research is significant for understanding the safety implications of common impurities in the polymerization process (Hua et al., 2020).
Green Technology in Process Manufacturing
Studies have focused on green technology to improve the process manufacturing and storage management of organic peroxides like TAPO. These studies aim to enhance safety and efficiency in the chemical industry, particularly in contexts involving polymerization initiators and cross-linking agents (Lin & Tseng, 2012).
Radical Addition in Organic Synthesis
TAPO has been used to initiate the radical acylation of allyl ester with benzaldehyde, synthesizing carbonyl-containing compounds. This reaction demonstrates the utility of TAPO in organic synthesis, particularly in creating compounds with potential applications in various fields (Sun et al., 2022).
Propiedades
Número CAS |
686-31-7 |
|---|---|
Nombre del producto |
tert-Amyl peroxy-2-ethylhexanoate |
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-6-9-10-11(7-2)12(14)15-16-13(4,5)8-3/h11H,6-10H2,1-5H3 |
Clave InChI |
IFXDUNDBQDXPQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OOC(C)(C)CC |
SMILES canónico |
CCCCC(CC)C(=O)OOC(C)(C)CC |
Otros números CAS |
686-31-7 |
Descripción física |
Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water. Liquid |
Pictogramas |
Flammable; Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



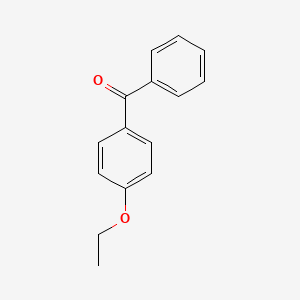
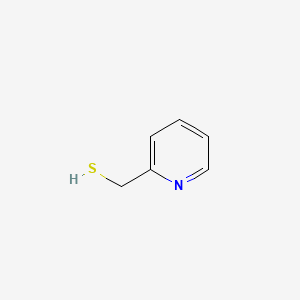


![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)
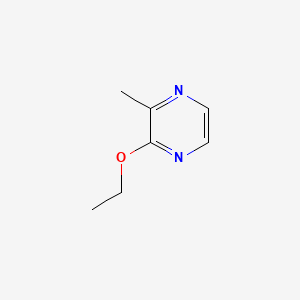
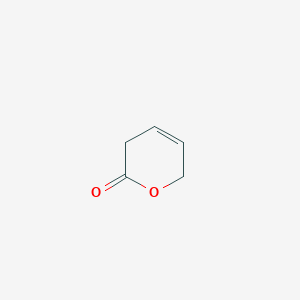
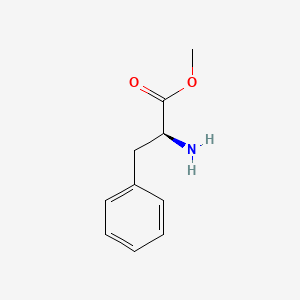
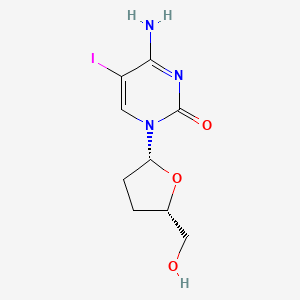
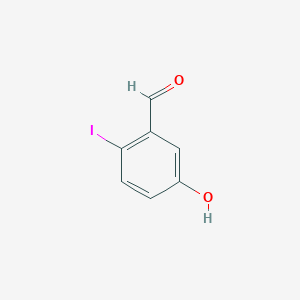
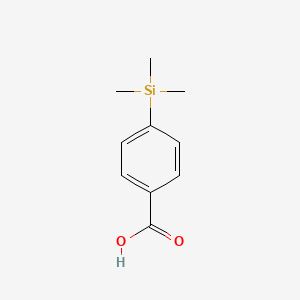
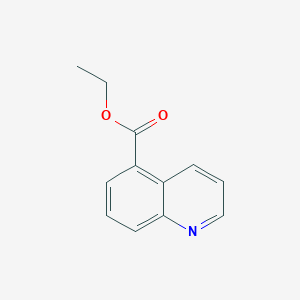
![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)
